5-Isopropyl-1,3,4-thiadiazol-2-ol

カタログ番号 B1281467

CAS番号:

84352-67-0

分子量: 144.2 g/mol

InChIキー: BHDJAZDRPCNHLO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

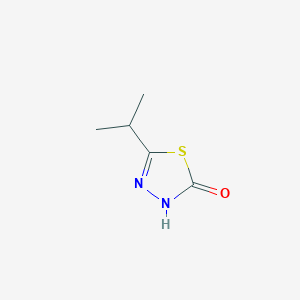

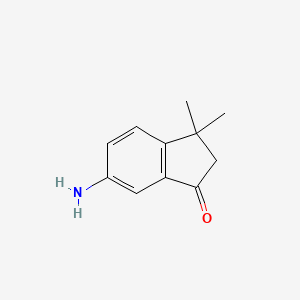

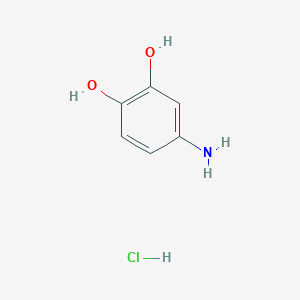

5-Isopropyl-1,3,4-thiadiazol-2-ol is a chemical compound with the formula C₅H₈N₂OS . It is an irritant .

Molecular Structure Analysis

The molecular structure of 5-Isopropyl-1,3,4-thiadiazol-2-ol consists of a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The molecular weight is 143.21 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 5-Isopropyl-1,3,4-thiadiazol-2-ol are not available, 1,3,4-thiadiazoles are known to exhibit a wide range of biological activities .科学的研究の応用

- Field : Biochemistry

- Application : 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been synthesized and characterized for their DNA interactions .

- Method : The compounds were characterized by spectroscopic methods viz. 1H-NMR, 13C{1H}-NMR, FT-IR, and LC-MS. The DNA binding interactions were studied using absorption and fluorescence spectroscopy .

- Results : The results reveal that the compounds are avid binders to DNA. A DNA cleavage study with pUC18 DNA using gel electrophoresis indicates the compounds are able to cleave DNA in presence of oxidant H2O2 .

- Field : Organic Chemistry

- Application : A rapid and efficient microwave-assisted synthesis method for the preparation of 1,3,4-thiadiazole Schiff base derivatives is described .

- Method : The N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine was prepared by the reaction of 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehyde under microwave irradiation .

- Results : The method resulted in high yields and very short reaction time, making this procedure useful and attractive compared with the currently available methods .

DNA Interactions

Synthesis of Schiff Base Derivatives

- Field : Microbiology

- Application : A series of 1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial properties .

- Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

- Field : Biochemistry

- Application : 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been synthesized and characterized for their DNA interactions .

- Method : The compounds were characterized by spectroscopic methods viz. 1H-NMR, 13C{1H}-NMR, FT-IR, and LC-MS. The DNA binding interactions were studied using absorption and fluorescence spectroscopy .

- Results : The results reveal that the compounds are avid binders to DNA. A DNA cleavage study with pUC18 DNA using gel electrophoresis indicates the compounds are able to cleave DNA in presence of oxidant H2O2 .

- Field : Organic Chemistry

- Application : 2-Amino-5-bromo-1,3,4-thiadiazole can be used for the synthesis of 2-bromoimidazo [2,1-b][1,3,4]thiadiazoles .

- Method : The synthesis is achieved by reacting 2-Amino-5-bromo-1,3,4-thiadiazole with α-bromo ketones .

- Results : This method provides a new pathway for the synthesis of bromoimidazo thiadiazoles .

Antimicrobial Agents

DNA Interactions

Synthesis of Bromoimidazo Thiadiazoles

- Field : Microbiology

- Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis . Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

- Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

- Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

- Field : Biochemistry

- Application : 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been synthesized and characterized for their DNA interactions .

- Method : The compounds were characterized by spectroscopic methods viz. 1H-NMR, 13C{1H}-NMR, FT-IR, and LC-MS. The DNA binding interactions were studied using absorption and fluorescence spectroscopy .

- Results : The results reveal that the compounds are avid binders to DNA. A DNA cleavage study with pUC18 DNA using gel electrophoresis indicates the compounds are able to cleave DNA in presence of oxidant H2O2 .

- Field : Organic Chemistry

- Application : 2-Amino-5-bromo-1,3,4-thiadiazole can be used for the synthesis of 2-bromoimidazo [2,1- b ] [1,3,4]thiadiazoles by reacting with α-bromo ketones .

- Method : The synthesis is achieved by reacting 2-Amino-5-bromo-1,3,4-thiadiazole with α-bromo ketones .

- Results : This method provides a new pathway for the synthesis of bromoimidazo thiadiazoles .

Antimicrobial Agents

DNA Interactions

Synthesis of Bromoimidazo Thiadiazoles

特性

IUPAC Name |

5-propan-2-yl-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDJAZDRPCNHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257261 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-1,3,4-thiadiazol-2-ol | |

CAS RN |

84352-67-0 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84352-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)